2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
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Description
2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid is a chemical compound that is commonly used in scientific research. It is a derivative of the amino acid glycine and is often referred to as TFA-APA. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Scientific Research Applications
Energetic Salts Synthesis
2-(5-Nitroiminotetrazol-1-yl)acetic acid, closely related to 2-(4-Aminopiperidin-1-yl)acetic acid, has been synthesized for the development of new energetic materials. These materials, characterized by spectroscopic methods and single crystal X-ray diffraction, have potential applications in the field of energetic salts with notable properties like high heat of formation and detonation velocities (Joo et al., 2012).
Synthesis of Amino Acid Derivatives
A synthesis method for 2-(4-amino-1 H -1,2,3-triazol-1-yl) acetic acid demonstrates the potential for creating bioactive compounds. This method, involving selective modification of substituents, is promising for the preparation of derivatives and peptidomimetics (Pokhodylo et al., 2019).
Analytical Techniques in Bioanalysis
Trifluoroacetic acid (TFA) is commonly used in HPLC and LC-MS analysis of basic compounds. It is noted for its ability to suppress ESI signals of analytes, a problem which can be minimized by adding acetic acid or propionic acid to mobile phases containing TFA. This application is significant in high-throughput analysis of biological samples (Shou & Naidong, 2005).
Crystal Structure Analysis
In crystallography, compounds like 2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid, a pyridine herbicide, demonstrate the use of structural analysis in understanding molecular interactions and network formation in crystals (Park et al., 2016).
Synthesis of Fluorescent Films
Tetrafluorophenylpiperidin-4-ols and their acrylates, synthesized from (4-hydroxypiperidin-1-yl)tetrafluorochalcones, show potential as monomers for fluorescent films. This application signifies the role of these compounds in material sciences (Soboleva et al., 2017).
Domino Reaction Catalyst
Trifluoroacetic acid serves as an efficient catalyst in the synthesis of N-aryl/alkyl-3-aminodihydropyrrol-2-one-4-carboxylates via domino reactions. This highlights its role in facilitating complex chemical syntheses (Lashkari et al., 2018).
Antibacterial and Cytotoxic Compounds
The synthesis of new compounds like 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles, and their subsequent N-trifluoroacetamide derivatives, have shown moderate to significant antibacterial and cytotoxic activities. This indicates the medical and pharmacological potential of these compounds (Aggarwal et al., 2014).
Synthesis of Pyrrole-1-acetic Acids
A series of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives were synthesized for potential anti-inflammatory applications, highlighting the significance of these compounds in the development of new therapeutic agents (Ross & Sowell, 1987).
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2HF3O2/c8-6-1-3-9(4-2-6)5-7(10)11;3-2(4,5)1(6)7/h6H,1-5,8H2,(H,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBAGWHHHOAWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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